

Spectroscopic Profile of 1-Eicosene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Eicosene**

Cat. No.: **B165122**

[Get Quote](#)

This guide provides a comprehensive overview of the spectroscopic data for **1-Eicosene** ($C_{20}H_{40}$), a long-chain alpha-olefin. The information presented is intended for researchers, scientists, and professionals in drug development and related fields, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For **1-Eicosene**, both 1H and ^{13}C NMR are crucial for confirming its identity and purity.

1H NMR Spectral Data

The 1H NMR spectrum of **1-Eicosene** is characterized by signals corresponding to its vinylic, allylic, and aliphatic protons. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (TMS).

Proton Type	Chemical Shift (δ , ppm)	Multiplicity	Integration
Vinylic ($=\text{CH}_2$)	~4.90-4.98	Multiplet	2H
Vinylic ($-\text{CH}=$)	~5.75-5.85	Multiplet	1H
Allylic ($-\text{CH}_2\text{-CH}=$)	~2.00-2.05	Multiplet	2H
Aliphatic ($-\text{CH}_2-$) n	~1.20-1.40	Broad Multiplet	32H
Methyl ($-\text{CH}_3$)	~0.88	Triplet	3H

^{13}C NMR Spectral Data

The ^{13}C NMR spectrum provides information on the different carbon environments within the **1-Eicosene** molecule.

Carbon Type	Chemical Shift (δ , ppm)
Vinylic ($=\text{CH}_2$)	~114.1
Vinylic ($-\text{CH}=$)	~139.2
Allylic ($-\text{CH}_2\text{-CH}=$)	~33.9
Aliphatic ($-\text{CH}_2-$) n	~28.8-31.9
Terminal Methyl ($-\text{CH}_3$)	~14.1

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of **1-Eicosene** shows characteristic absorptions for its alkene and alkane functionalities.

Vibrational Mode	Frequency (cm ⁻¹)	Intensity
=C-H Stretch (vinylic)	~3079	Medium
C-H Stretch (aliphatic)	~2850-2960	Strong
C=C Stretch (alkene)	~1642	Medium
=C-H Bend (vinylic)	~910 & 990	Strong
-CH ₂ - Bend (aliphatic)	~1465	Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For **1-Eicosene**, Electron Ionization (EI) is a common method.[1]

m/z	Relative Intensity (%)	Possible Fragment
280	~26.90	[M] ⁺ (Molecular Ion)
279	99.99	[M-H] ⁺
111	~26.97	[C ₈ H ₁₅] ⁺
97	~40.98	[C ₇ H ₁₃] ⁺
83	-	[C ₆ H ₁₁] ⁺
57	-	[C ₄ H ₉] ⁺

Note: The table includes the top 5 peaks reported in one source, with other common fragments for long-chain alkenes also listed.[2]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

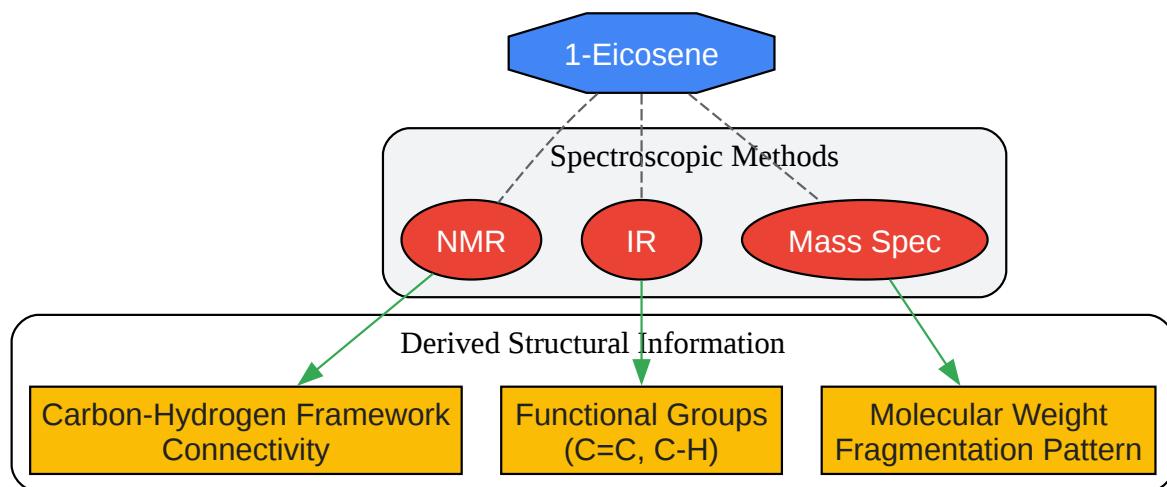
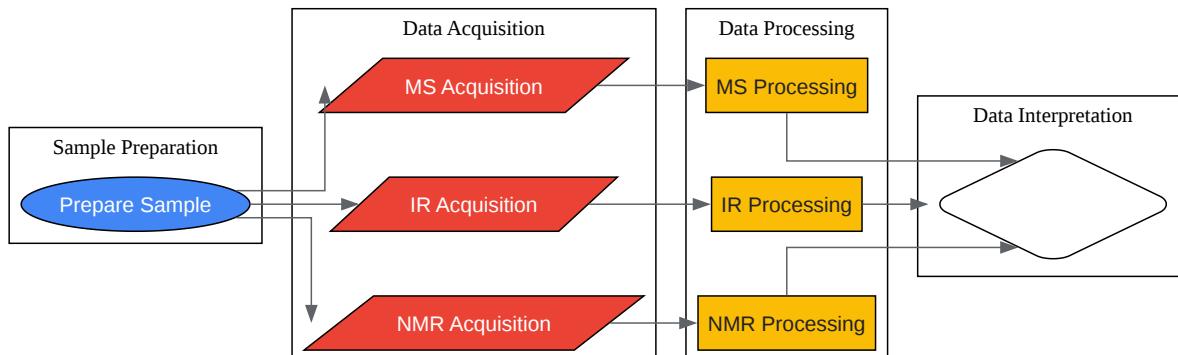
NMR Spectroscopy (¹H and ¹³C)

- Sample Preparation: A small amount of **1-Eicosene** (typically 5-20 mg) is dissolved in a deuterated solvent (e.g., CDCl_3) in a clean, dry NMR tube. A small amount of a reference standard like TMS is often added.
- Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for either ^1H or ^{13}C nuclei. The magnetic field is shimmed to ensure homogeneity.
- Data Acquisition: For ^1H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. For ^{13}C NMR, broadband proton decoupling is typically used to simplify the spectrum to single peaks for each unique carbon.^[3] A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.
- Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to the TMS signal at 0 ppm.

Infrared (IR) Spectroscopy (FTIR-ATR)

- Sample Preparation: As **1-Eicosene** is a liquid at room temperature, a small drop can be placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.^[4]
- Instrument Setup: A background spectrum of the clean, empty ATR crystal is recorded. This will be subtracted from the sample spectrum.
- Data Acquisition: The sample is applied to the ATR crystal, and the anvil is pressed down to ensure good contact. The infrared spectrum is then recorded over a typical range of 4000-400 cm^{-1} . Multiple scans are averaged to improve the signal-to-noise ratio.^[5]
- Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (Electron Ionization - MS)



- Sample Introduction: A small amount of the **1-Eicosene** sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification. The sample is vaporized in a heated inlet.^[6]
- Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a

positively charged molecular ion ($[M]^+$) and fragment ions.[\[1\]](#)

- Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z ratio.

Visualizations

Spectroscopic Analysis Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 1-Eicosene | C20H40 | CID 18936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6.8 ^{13}C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]
- 4. jascoinc.com [jascoinc.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 1-Eicosene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b165122#spectroscopic-data-of-1-eicosene-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com